molecular formula C9H6BrFN2O2S2 B220343 4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide

4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide

Cat. No.: B220343
M. Wt: 337.2 g/mol
InChI Key: SOCUUJODDZAUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-N-thiazol-2-yl-benzenesulfonamide is a useful research compound. Its molecular formula is C9H6BrFN2O2S2 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6BrFN2O2S2

Molecular Weight

337.2 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H6BrFN2O2S2/c10-6-1-2-8(7(11)5-6)17(14,15)13-9-12-3-4-16-9/h1-5H,(H,12,13)

InChI Key

SOCUUJODDZAUIO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NC=CS2

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-aminothiazole (4.51 g, 0.0450 mol) and pyridine (24.26 mL, 0.3000 mol) in methylene chloride (40 mL, 0.6 mol) at 0° C. was added portionwise 4-bromo-2-fluorobenzenesulfonyl chloride (8.2 g, 0.030 mol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, diluted with EtOAc, washed with 1N HCl solution, H2O and brine. The organic phase was dried with anhydrous sodium sulfate, filtered and concentrated to give the crude product that was purified via automated flash chromatography (silica gel, 25% EtOAc in hexanes to 100% EtOAc) to give the product as a light brown solid (3.6 g, 36%).
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
24.26 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Yield
36%

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